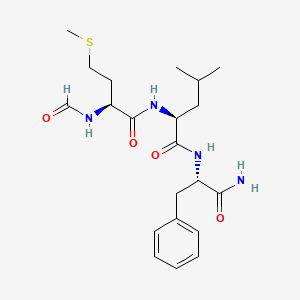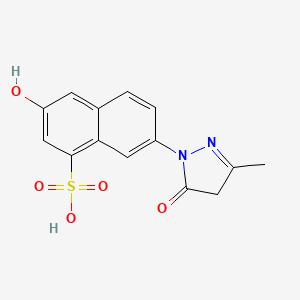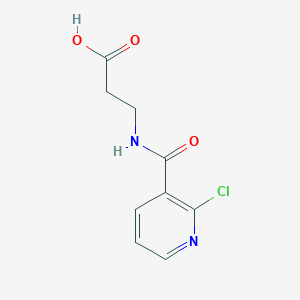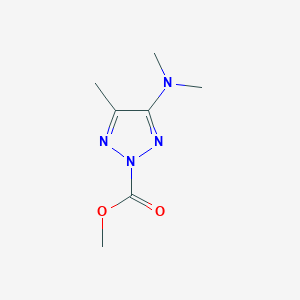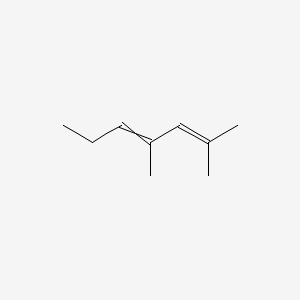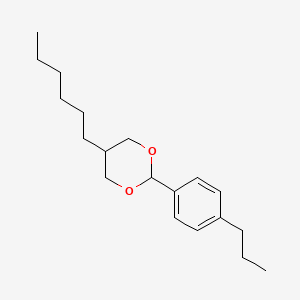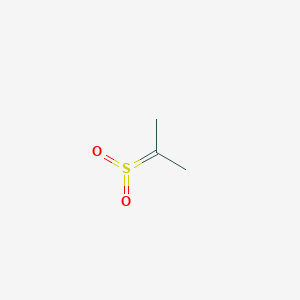
Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide is a chemical compound that belongs to the class of thiophenium salts. These compounds are known for their unique structural features and potential applications in various fields of science and industry. The compound is characterized by the presence of a thiophenium ring, which is a sulfur-containing heterocycle, and a bromide ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide typically involves the reaction of tetrahydrothiophene with p-phenylphenacyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophenium ring to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophenium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide can be compared with other similar compounds, such as:
- Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, chloride
- Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, iodide
- Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, hydroxide
These compounds share a similar thiophenium core structure but differ in the nature of the anion
Propriétés
| 73909-07-6 | |
Formule moléculaire |
C18H19BrOS |
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
1-(4-phenylphenyl)-2-(thiolan-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C18H19OS.BrH/c19-18(14-20-12-4-5-13-20)17-10-8-16(9-11-17)15-6-2-1-3-7-15;/h1-3,6-11H,4-5,12-14H2;1H/q+1;/p-1 |
Clé InChI |
ZDSIFRHBMJYDHZ-UHFFFAOYSA-M |
SMILES canonique |
C1CC[S+](C1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)
![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
